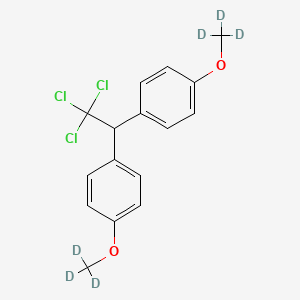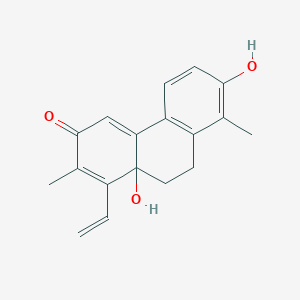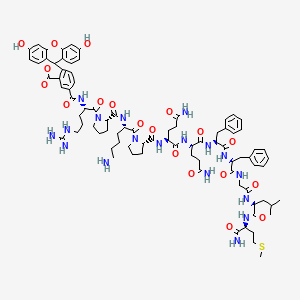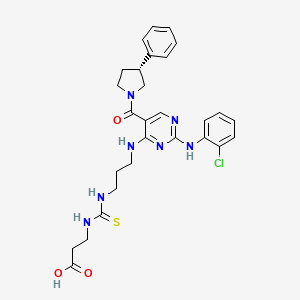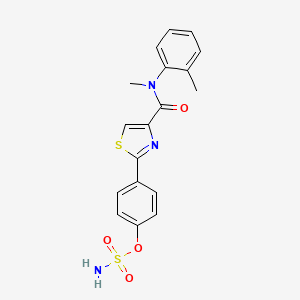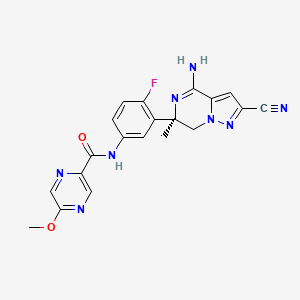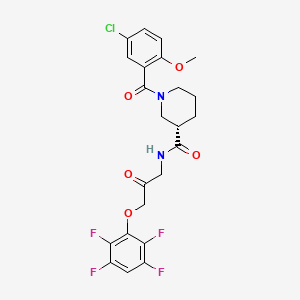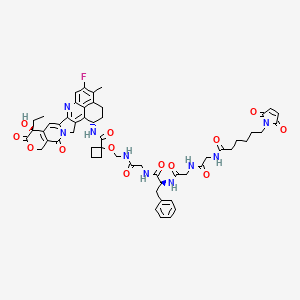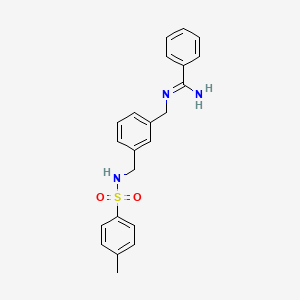
iNOS inhibitor-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
iNOS inhibitor-10 is a compound that selectively inhibits inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide (NO) in response to inflammatory stimuli. This compound has garnered significant interest due to its potential therapeutic applications in various inflammatory and autoimmune diseases, as well as its role in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iNOS inhibitor-10 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route may involve the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in larger quantities. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: iNOS inhibitor-10 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products may include modified versions of the compound with enhanced inhibitory activity or altered pharmacokinetic properties .
Scientific Research Applications
iNOS inhibitor-10 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of nitric oxide production and its role in various biochemical pathways . In biology and medicine, this compound is investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases, as well as its role in cancer therapy . In industry, the compound is used in the development of new drugs and therapeutic agents targeting iNOS .
Mechanism of Action
The mechanism of action of iNOS inhibitor-10 involves the selective inhibition of the iNOS enzyme, thereby reducing the production of nitric oxide. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide . The molecular targets and pathways involved in this process include the modulation of inflammatory cytokines and the reduction of oxidative stress .
Comparison with Similar Compounds
iNOS inhibitor-10 is compared with other similar compounds, such as 1400W, CM544, and FAB1020, which also inhibit iNOS . While these compounds share similar inhibitory mechanisms, this compound is unique in its specific binding affinity and selectivity for the iNOS enzyme . This uniqueness makes it a valuable tool in scientific research and therapeutic applications.
List of Similar Compounds:- 1400W
- CM544
- FAB1020
- Benzimidazole-quinolinone derivatives
Properties
Molecular Formula |
C22H23N3O2S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N'-[[3-[[(4-methylphenyl)sulfonylamino]methyl]phenyl]methyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H23N3O2S/c1-17-10-12-21(13-11-17)28(26,27)25-16-19-7-5-6-18(14-19)15-24-22(23)20-8-3-2-4-9-20/h2-14,25H,15-16H2,1H3,(H2,23,24) |
InChI Key |
APXSFESQCMJVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)CN=C(C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



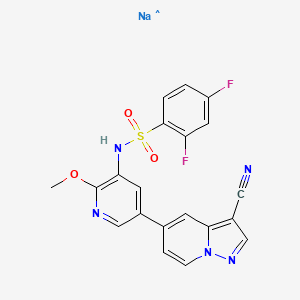
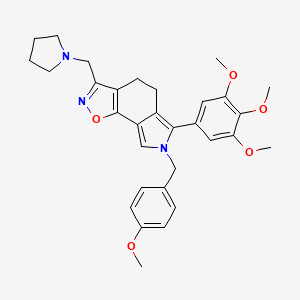
![(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12392895.png)
![dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12392903.png)
